molecular formula C16H21NO B1673238 2-heptylquinolin-4(1H)-one CAS No. 40522-46-1

2-heptylquinolin-4(1H)-one

Cat. No.: B1673238
CAS No.: 40522-46-1
M. Wt: 243.34 g/mol
InChI Key: UYRHHBXYXSYGHA-UHFFFAOYSA-N
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Description

2-Heptylquinolin-4(1H)-one is a chemical compound belonging to the quinolone family. It is known for its role in quorum sensing, a process used by bacteria to coordinate their behavior based on population density. This compound is particularly significant in the study of bacterial communication and pathogenesis.

Mechanism of Action

Target of Action

The primary target of 2-Heptylquinolin-4(1H)-one, also known as HQNO, is the electron transport chain . Specifically, it targets the Ubiquinol-Cytochrome C Reductase (Complex III) of the electron transport chain . This complex plays a crucial role in cellular respiration, facilitating the transfer of electrons from donors to acceptors and contributing to the generation of a proton gradient across the mitochondrial membrane .

Mode of Action

HQNO acts as a potent inhibitor of the mitochondrial respiratory chain at Complex III . It also inhibits the Type II NADH:quinone oxidoreductase (NDH-2) in bacteria and mitochondria . The inhibition of these complexes disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

Biochemical Pathways

The inhibition of Complex III and NDH-2 by HQNO affects the oxidative phosphorylation pathway , which is responsible for the majority of ATP production in cells . The disruption of this pathway can lead to cellular energy deficiency and oxidative stress, potentially causing cell death .

Pharmacokinetics

It is known to be soluble in dmso and ethanol , suggesting that it may have good bioavailability

Result of Action

The inhibition of the electron transport chain by HQNO can lead to a decrease in cellular ATP levels and an increase in the production of reactive oxygen species . This can cause oxidative damage to cellular components, potentially leading to cell death .

Action Environment

The action of HQNO can be influenced by various environmental factors. For example, the presence of menadione, a synthetic form of vitamin K, can enhance the inhibitory effect of HQNO on NDH-2

Biochemical Analysis

Biochemical Properties

2-Heptylquinolin-4(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an iron chelator . This means it can bind to iron ions, thereby influencing the bioavailability of iron within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts as an antibacterial agent, capable of killing or slowing the growth of bacteria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with specific receptors in a cell, triggering a response in that cell by activating a series of enzyme-controlled reactions . This leads to changes inside the cell, including alterations in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptylquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones . Another method involves the microwave-assisted preparation, which is optimized for the efficient synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone and related analogs .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized protocols to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Heptylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogens or other nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .

Scientific Research Applications

2-Heptylquinolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

    Biology: It plays a crucial role in quorum sensing, which is essential for understanding bacterial communication and behavior.

    Medicine: It is studied for its potential therapeutic applications, particularly in targeting bacterial infections.

    Industry: It is used in the development of antibacterial agents and other chemical products

Properties

IUPAC Name

2-heptyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179740
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-80-2, 40522-46-1
Record name 2-Heptyl-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl-4-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40522-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 12-62c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product of ethyl 3-anilino-2-decenoate was mixed with diphenyl ether (50 ml) and heated under reflux for 30 minutes. The solution was cooled to room temperature and then diluted with petroleum ether (b.p. 60-80° C.; 200 ml). The mixture was stirred and the petroleum ether decanted off. The product was chromatographed on a silica column using 3% MeOH/CH2Cl2 as the mobile phase. 2-Heptyl-4(1H)-quinolone was obtained as a crystalline solid in 50% yield.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-anilino-2-decenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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